molecular formula C5H11NO2 B13441439 L-2-Aminobutanoate Methyl Ester-d5

L-2-Aminobutanoate Methyl Ester-d5

Cat. No.: B13441439
M. Wt: 122.18 g/mol
InChI Key: ZZWPOYPWQTUZDY-DOTJASJKSA-N
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Description

L-2-Aminobutanoate Methyl Ester-d5 is a stable isotope-labeled compound with the molecular formula C5 D5 H6 N O2 and a molecular weight of 122.177 . It is commonly used in various scientific research applications due to its unique properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-2-Aminobutanoate Methyl Ester-d5 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms. The synthetic route typically involves the esterification of L-2-aminobutanoic acid with methanol-d4 under acidic conditions . The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

L-2-Aminobutanoate Methyl Ester-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-2-Aminobutanoate Methyl Ester-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of L-2-Aminobutanoate Methyl Ester-d5 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking using NMR and mass spectrometry. This helps in understanding the molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-2-Aminobutanoate Methyl Ester-d5 is unique due to its stable isotope labeling with deuterium. This labeling provides enhanced stability and allows for precise tracking in scientific studies, making it more valuable compared to its non-labeled counterparts .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

122.18 g/mol

IUPAC Name

methyl (2S)-2-amino-3,3,4,4,4-pentadeuteriobutanoate

InChI

InChI=1S/C5H11NO2/c1-3-4(6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1/i1D3,3D2

InChI Key

ZZWPOYPWQTUZDY-DOTJASJKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H](C(=O)OC)N

Canonical SMILES

CCC(C(=O)OC)N

Origin of Product

United States

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